Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate
Description
Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate (CAS: 247237-43-0) is a synthetic organic compound featuring a benzoate ester core substituted with a chloro group at position 5 and a secondary amine linked to a 4-ethoxy-4-oxobutyl chain at position 2. This structure confers unique physicochemical properties, making it valuable in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis .
The compound is synthesized via multi-stage reactions. For instance, Stage-II synthesis involves reacting 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic methyl ester with methyl 4-chlorobutyrate in the presence of potassium carbonate and DMF, yielding the intermediate 5-Chloro-2-[(3-methoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester . Final stages involve cyclization to form tetrahydro-benzoazepine derivatives, highlighting its role as a precursor in heterocyclic chemistry .
Safety data indicate it is a controlled substance with handling restrictions, requiring specialized permits and documentation due to its reactive functional groups (e.g., sulfonamide, ester) .
Properties
IUPAC Name |
methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-3-20-13(17)5-4-8-16-12-7-6-10(15)9-11(12)14(18)19-2/h6-7,9,16H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBCKWLZIPTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate typically involves the reaction of 5-chloro-2-aminobenzoic acid with ethyl 4-chloro-4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved can include binding to active sites, altering enzyme conformation, or modulating receptor activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their molecular features, and applications:
Physicochemical Properties
- Solubility : The ethoxy-oxobutyl chain increases lipophilicity compared to hydroxyl-containing analogues (e.g., ’s hydroxyethyl-substituted compound), impacting membrane permeability in biological systems .
- Stability: Sulfonamide-linked compounds (e.g., primary compound) exhibit higher thermal stability than ester-only analogues, as noted in safety data sheets requiring controlled storage .
Research Findings and Industrial Relevance
- Pharmaceutical Potential: The primary compound’s tetrahydro-benzoazepine derivatives (Stage-4 in ) are explored for CNS drug development due to their structural similarity to benzodiazepines .
- Agrochemical Limitations : Unlike sulfonylurea pesticides (), the primary compound lacks herbicidal activity, limiting its direct agrochemical use but highlighting its role as a synthetic building block .
- Commercial Availability : The compound is a "made-to-order" specialty chemical with restricted freight and shelf-life constraints, unlike widely available analogues like Bensulfuron-methyl .
Biological Activity
Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate, also known by its CAS number 247237-43-0, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, properties, and biological effects based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClNO6S |
| Molecular Weight | 453.94 g/mol |
| Boiling Point | 580.4 ± 60.0 °C (Predicted) |
| Density | 1.30 g/cm³ |
| pKa | -4.31 ± 0.50 (Predicted) |
These properties indicate that the compound is a relatively large organic molecule with potential solubility in organic solvents, which is relevant for its biological applications.
Synthesis
The synthesis of this compound involves several steps, primarily utilizing potassium carbonate in N,N-dimethylformamide (DMF) as a solvent. The reaction conditions typically require heating to approximately 120 °C for several hours to achieve the desired product yield .
Pharmacological Profile
Research indicates that this compound may exhibit significant pharmacological properties. It has been investigated for its potential use as an intermediate in the synthesis of other biologically active compounds, including Tolvaptan, a vasopressin receptor antagonist used in treating conditions like heart failure and polycystic kidney disease .
Case Studies and Research Findings
- Serotonin Receptor Binding : A study on related compounds demonstrated that modifications similar to those in this compound can influence serotonin receptor binding affinity. The binding affinity of synthesized metabolites was lower than that of the parent compound mosapride, suggesting a structure-activity relationship that could be explored further .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of benzoic acid, including those with chloro and ethoxy substitutions, can exhibit antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have shown efficacy against various pathogens, indicating potential for further investigation in this area .
- Toxicological Studies : Toxicological assessments are crucial for determining the safety profile of new compounds. Although specific LD50 values for this compound are not readily available, related compounds have been evaluated for safety in animal models, providing a context for understanding potential risks associated with this compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
